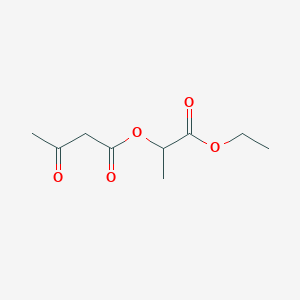![molecular formula C13H10ClNO4 B14141007 2-[(2-Chlorophenyl)amino]-2-oxoethyl furan-3-carboxylate CAS No. 1060796-12-4](/img/structure/B14141007.png)
2-[(2-Chlorophenyl)amino]-2-oxoethyl furan-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Chlorophenyl)amino]-2-oxoethyl furan-3-carboxylate is an organic compound that belongs to the class of furan carboxylates It is characterized by the presence of a furan ring, a carboxylate group, and a chlorinated phenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenyl)amino]-2-oxoethyl furan-3-carboxylate typically involves the reaction of 2-chlorophenylamine with furan-3-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorophenyl)amino]-2-oxoethyl furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3,4-dicarboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The chlorinated phenylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Furan-3,4-dicarboxylic acid derivatives.
Reduction: 2-[(2-Chlorophenyl)amino]-2-hydroxyethyl furan-3-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a lead compound for the development of new pharmaceuticals due to its potential biological activities.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: It can serve as a probe or tool in biochemical studies to investigate specific molecular pathways or targets.
Mechanism of Action
The mechanism of action of 2-[(2-Chlorophenyl)amino]-2-oxoethyl furan-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Bromophenyl)amino]-2-oxoethyl furan-3-carboxylate
- 2-[(2-Fluorophenyl)amino]-2-oxoethyl furan-3-carboxylate
- 2-[(2-Methylphenyl)amino]-2-oxoethyl furan-3-carboxylate
Uniqueness
2-[(2-Chlorophenyl)amino]-2-oxoethyl furan-3-carboxylate is unique due to the presence of the chlorinated phenylamino group, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
CAS No. |
1060796-12-4 |
|---|---|
Molecular Formula |
C13H10ClNO4 |
Molecular Weight |
279.67 g/mol |
IUPAC Name |
[2-(2-chloroanilino)-2-oxoethyl] furan-3-carboxylate |
InChI |
InChI=1S/C13H10ClNO4/c14-10-3-1-2-4-11(10)15-12(16)8-19-13(17)9-5-6-18-7-9/h1-7H,8H2,(H,15,16) |
InChI Key |
KRCNZYUCYSKUPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC(=O)C2=COC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


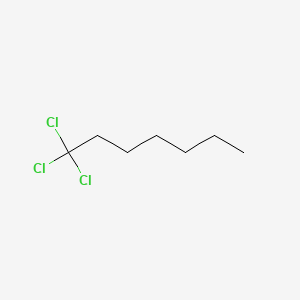
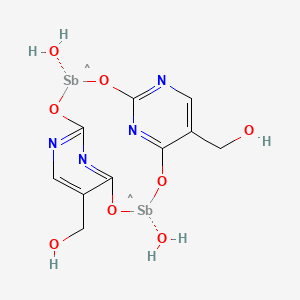
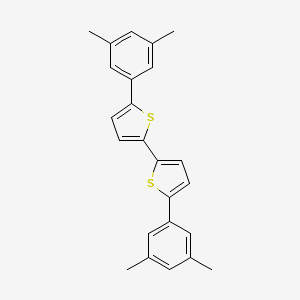
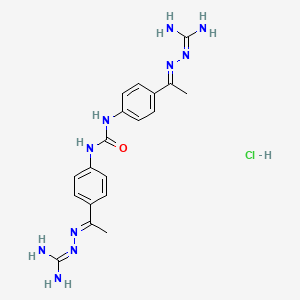
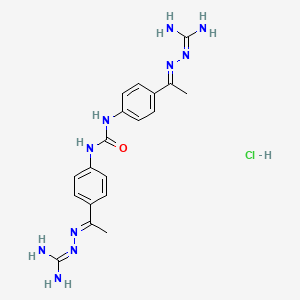

![N-[Di(propan-2-yl)phosphanyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14140957.png)
![N-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14140964.png)
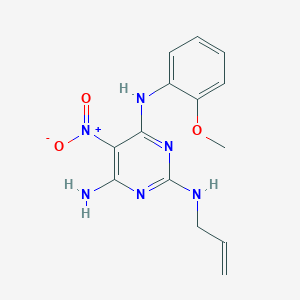
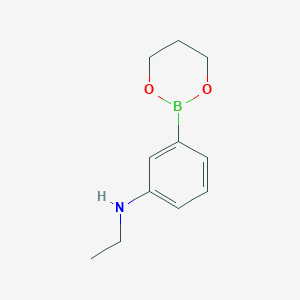

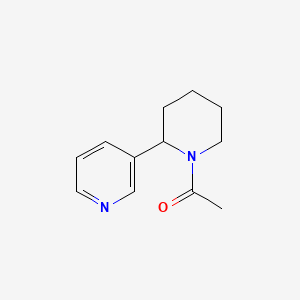
![3-[(Benzenesulfonyl)methyl]-4-nitrobenzonitrile](/img/structure/B14140997.png)
